molecular formula C9H12N2O3S B3832935 N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide

N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide

Cat. No. B3832935
M. Wt: 228.27 g/mol
InChI Key: KMCJFKOUJJEHMP-YFHOEESVSA-N
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Description

N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide, also known as NHMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition results in a decrease in the production of aqueous humor in the eye, leading to a reduction in intraocular pressure in glaucoma patients. N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the formation of new blood vessels.
Biochemical and physiological effects:
N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its carbonic anhydrase inhibitory activity, N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has also been shown to have a positive effect on bone density and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide is its ability to selectively inhibit carbonic anhydrase activity, making it a potential therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer. However, N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has limitations in lab experiments due to its low solubility in water and organic solvents, which can make it difficult to study its effects in vitro.

Future Directions

There are several potential future directions for N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide research. One area of research is the development of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide analogs with improved solubility and bioavailability. Another area of research is the exploration of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide's potential as a treatment for osteoporosis and other bone-related diseases is an area of interest for future research. Finally, the role of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide in the regulation of acid-base balance in the body and its potential as a treatment for metabolic disorders is an area of research that warrants further investigation.
Conclusion:
In conclusion, N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has been shown to have a variety of biochemical and physiological effects, including its carbonic anhydrase inhibitory activity, anti-inflammatory, antioxidant, and neuroprotective effects. While N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has limitations in lab experiments due to its low solubility in water and organic solvents, there are several potential future directions for N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide research, including the development of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide analogs with improved solubility and bioavailability and the exploration of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide's potential as a treatment for various diseases.

Scientific Research Applications

N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has been extensively studied for its potential applications in the treatment of various diseases. One of the significant applications of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide is its use as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a vital role in the regulation of acid-base balance in the body. N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, making it a potential therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7(10-12)8-3-5-9(6-4-8)11-15(2,13)14/h3-6,11-12H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCJFKOUJJEHMP-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(1E)-1-(Hydroxyimino)ethyl]phenyl}methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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